4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of reactions involving the formation of the nitrogen-containing ring structure. The tert-butyl group is introduced through alkylation reactions, and the benzenesulfonamide moiety is added via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzenesulfonamide moiety.
Scientific Research Applications
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 4-(tert-butyl)-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 4-(tert-butyl)-N-((1-(2-methylthioethyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different interactions with molecular targets.
Biological Activity
4-(tert-butyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula C20H32N2O2S and a molecular weight of 332.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is believed to interact primarily with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. GPCRs play a crucial role in mediating cellular responses to hormones and neurotransmitters, influencing processes such as mood regulation, pain perception, and immune responses. The structural features of this compound suggest it may act as an antagonist or modulator of specific GPCRs, although detailed studies are still required to elucidate these interactions fully.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of sulfonamide derivatives. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The piperidine ring contributes to the compound's ability to engage with biological targets effectively. Research indicates that modifications in the piperidine structure can significantly affect the compound's potency and selectivity against various biological targets.
Structural Feature | Impact on Activity |
---|---|
Tert-butyl group | Increases lipophilicity |
Piperidine ring | Enhances receptor binding |
Methoxyethyl substituent | Modulates pharmacokinetics |
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits significant antibacterial properties against Gram-negative bacteria such as Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods, showing promising results that warrant further exploration.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. Cell-based assays demonstrated a reduction in pro-inflammatory cytokine production when treated with this sulfonamide derivative, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Studies : In cancer research, cell viability assays indicated that the compound may possess cytotoxic effects against specific cancer cell lines. Further investigations are needed to determine the mechanism behind this activity and its potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were synthesized and tested for their antibacterial efficacy against Pseudomonas aeruginosa. The results showed that compounds with similar structural motifs to this compound exhibited MIC values ranging from 8 to 32 µg/mL, indicating a strong correlation between structural features and antibacterial potency .
Case Study 2: Anti-inflammatory Action
A recent investigation into the anti-inflammatory potential of sulfonamides revealed that compounds structurally related to this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This study suggests that modifications to the sulfonamide group can enhance anti-inflammatory properties while maintaining low cytotoxicity .
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-19(2,3)17-5-7-18(8-6-17)25(22,23)20-15-16-9-11-21(12-10-16)13-14-24-4/h5-8,16,20H,9-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDLGNCRXEZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.